molecular formula C15H12FIN2O3 B14807793 N'-[(4-fluorophenyl)carbonyl]-3-iodo-4-methoxybenzohydrazide

N'-[(4-fluorophenyl)carbonyl]-3-iodo-4-methoxybenzohydrazide

Cat. No.: B14807793
M. Wt: 414.17 g/mol
InChI Key: CIPYUKBJOQJDHW-UHFFFAOYSA-N
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Description

N’-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide is a complex organic compound that features a combination of fluorine, iodine, and methoxy functional groups attached to a benzohydrazide core

Preparation Methods

The synthesis of N’-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N’-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazide moiety. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride can reduce the compound to its corresponding hydrazine derivative.

    Acylation and Alkylation: The hydrazide group can be further acylated or alkylated using acyl chlorides or alkyl halides, respectively, to form various derivatives.

Scientific Research Applications

N’-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

N’-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C15H12FIN2O3

Molecular Weight

414.17 g/mol

IUPAC Name

N'-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide

InChI

InChI=1S/C15H12FIN2O3/c1-22-13-7-4-10(8-12(13)17)15(21)19-18-14(20)9-2-5-11(16)6-3-9/h2-8H,1H3,(H,18,20)(H,19,21)

InChI Key

CIPYUKBJOQJDHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F)I

Origin of Product

United States

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